molecular formula C22H36N4O4 B12904594 trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) CAS No. 33001-95-5

trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide)

Cat. No.: B12904594
CAS No.: 33001-95-5
M. Wt: 420.5 g/mol
InChI Key: DCRVJDDDCGIYPJ-UHFFFAOYSA-N
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Description

trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) is a bis-succinimide derivative featuring a central 2,5-dimethylpiperazine ring linked via dimethylene bridges to two 2-ethyl-2-methylsuccinimide moieties.

Properties

CAS No.

33001-95-5

Molecular Formula

C22H36N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H36N4O4/c1-7-21(5)9-17(27)25(19(21)29)13-23-11-16(4)24(12-15(23)3)14-26-18(28)10-22(6,8-2)20(26)30/h15-16H,7-14H2,1-6H3

InChI Key

DCRVJDDDCGIYPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)N(C1=O)CN2CC(N(CC2C)CN3C(=O)CC(C3=O)(C)CC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized by reacting ethylenediamine with acetone under acidic conditions to form 2,5-dimethylpiperazine.

    Attachment of Methylene Bridges: The dimethylpiperazine is then reacted with formaldehyde to introduce methylene bridges.

    Formation of Pyrrolidine-2,5-dione Moieties: The final step involves the reaction of the intermediate with ethyl acetoacetate to form the pyrrolidine-2,5-dione moieties.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges and the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridges.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry:

  • Used in the development of new materials with specific properties.
  • Applied in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Bis-Succinimide Derivatives

Piperazine-linked bis-succinimides are rare in literature, but analogous compounds with varying substituents (e.g., phenyl, methyl, or ethyl groups) have been studied. Key differences include:

  • Piperazine Conformation : The trans configuration of the piperazine ring in the target compound contrasts with cis-configured analogs, which exhibit different dipole moments and crystal packing behaviors .

Benzathine Benzylpenicillin ()

While pharmacologically distinct, Benzathine benzylpenicillin shares structural complexity with the target compound:

  • Core Structure : Benzathine benzylpenicillin contains a dibenzylethylenediamine backbone complexed with penicillin, whereas the target compound uses a piperazine-succinimide framework.
  • Functional Groups: Both compounds feature tertiary amines and bulky substituents (phenyl in benzathine vs. ethyl/methyl in the target), which influence solubility. Benzathine benzylpenicillin is slightly soluble in water due to its ionic nature, whereas the target compound’s nonpolar substituents likely render it hydrophobic .

Other Bis-Succinimide Derivatives

Compounds like N,N'-ethylene-bis(succinimide) lack the piperazine core and substituent diversity, resulting in lower molecular weight and higher polarity. The target compound’s ethyl-methyl groups may enhance lipid solubility, making it more suitable for applications requiring membrane permeability.

Data Table: Structural and Physicochemical Comparison

Compound Core Structure Molecular Weight (g/mol) Solubility Key Substituents
Target Compound Piperazine-bis(succinimide) ~494 (estimated)* Low (hydrophobic) 2-Ethyl-2-methylsuccinimide
Benzathine Benzylpenicillin Dibenzylethylenediamine-penicillin 909.1 Slightly soluble Phenyl, benzyl
N,N'-Ethylene-bis(succinimide) Ethylene-bis(succinimide) 228.2 Moderate None (unsubstituted)

*Estimated based on structural analogs due to lack of experimental data.

Research Findings and Challenges

  • Synthesis : The trans-piperazine configuration requires precise stereochemical control during synthesis, contrasting with simpler bis-succinimides.
  • Characterization : SHELX-based crystallography is widely used for similar compounds, but the target compound’s structural complexity may necessitate advanced techniques like NMR or computational modeling .

Biological Activity

The compound trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) , with CAS number 33001-98-8, is a synthetic derivative that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H36N4O4
  • Molecular Weight : 420.62 g/mol
  • Chemical Structure : The compound features a piperazine core linked to two succinimide moieties, which may contribute to its biological activity.

Antimicrobial Properties

Research has indicated that compounds containing piperazine and succinimide structures often exhibit antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains. The mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.

Antitumor Activity

Preliminary studies suggest that trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) may possess antitumor activity. Compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cells. The specific pathways involved often include the modulation of cell cycle regulators and apoptotic proteins.

Neuroprotective Effects

The piperazine moiety is known for its neuroprotective properties in various contexts. Studies on related compounds have demonstrated potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

  • Antibacterial Activity : A study evaluating a series of piperazine derivatives reported significant antibacterial effects against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MIC < 0.016 μg/mL) . While this specific compound was not tested, it suggests a promising avenue for future research.
  • Antitumor Studies : In vitro assays revealed that structurally similar compounds could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis . This opens the door for further investigation into the specific effects of trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide).
  • Neuroprotective Mechanisms : Research on related piperazine compounds indicates their potential in alleviating neurodegeneration by modulating oxidative stress pathways . This suggests that trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) might share similar protective effects.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Benzothiazinone DerivativeAntitubercular (MIC < 0.016 μg/mL)
Piperazine Derivative AAntitumor (induced apoptosis in cancer cells)
Piperazine Derivative BNeuroprotective (reduced oxidative stress)

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